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4-(2-Methoxy-5-methylphenyl)butan-2-one

Cat. No.: B13532478
M. Wt: 192.25 g/mol
InChI Key: UPOUWUXNGIZWSK-UHFFFAOYSA-N
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Description

Significance of Phenolic Butanone Scaffolds in Organic Synthesis and Biological Systems

The structural backbone of 4-(2-Methoxy-5-methylphenyl)butan-2-one is a phenolic butanone. This scaffold is a recurring motif in a variety of organic compounds and is recognized for its utility in both organic synthesis and its presence in biologically active molecules. Phenolic compounds, in general, are a large class of plant secondary metabolites that are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov

The butanone side chain, a four-carbon ketone, offers several reactive sites that are valuable for synthetic chemists. The carbonyl group can undergo a multitude of reactions, such as nucleophilic addition, condensation, and reduction, allowing for the facile introduction of new functional groups and the construction of more complex molecules. This versatility makes phenolic butanones valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

From a biological perspective, the combination of a phenolic ring and a butanone chain can give rise to a variety of interactions with biological systems. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and the aromatic ring can participate in pi-stacking interactions with biological macromolecules. The ketone functionality can also engage in hydrogen bonding and other polar interactions. This array of potential interactions underpins the diverse biological activities observed in compounds containing the phenolic butanone scaffold. For instance, some phenolic lipids have been shown to inhibit the growth of bacteria, fungi, and parasites. nih.govnih.gov

Historical Trajectories and Current Status of Research on this compound

The history of phenolic compounds dates back to the 19th century, with the isolation of phenol (B47542) in 1834. nih.gov Since then, research into the synthesis and properties of substituted phenols has been a continuous endeavor. However, a review of the scientific literature indicates that dedicated research specifically on this compound is limited. While its constituent parts, the methoxy-methylphenyl group and the butanone chain, are common in many well-studied molecules, the specific isomeric arrangement of this compound has not been a major focus of published research.

Current research on related methoxyphenyl butanones, such as 4-(4-methoxyphenyl)butan-2-one (also known as raspberry ketone methyl ether), is more extensive. chemimpex.comhmdb.canih.gov This compound is widely used as a fragrance and flavoring agent. chemimpex.comnih.gov Research into its biological activities has suggested potential for anti-aging effects and activity against certain cancer cell lines. biosynth.com This highlights the potential for other isomers, like this compound, to possess interesting and potentially useful biological properties that have yet to be explored. The current status, therefore, is one of untapped potential, with the compound remaining largely uncharacterized in terms of its synthesis, physical properties, and biological activity.

Aims and Scope of Comprehensive Research on this compound

A comprehensive research program on this compound would aim to fully elucidate its chemical and biological properties. The primary objectives of such research would be to:

Develop Efficient Synthetic Routes: A crucial first step would be the development of a high-yielding and scalable synthesis of this compound. This would likely involve exploring various synthetic strategies, such as Friedel-Crafts acylation or other coupling reactions. khanacademy.org

Thorough Physicochemical Characterization: Once synthesized, the compound would need to be fully characterized using modern analytical techniques. This would include determining its melting point, boiling point, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This data would provide a fundamental understanding of the molecule's structure and purity.

Investigation of Biological Activities: A key aim would be to screen this compound for a range of biological activities. Based on the properties of related phenolic compounds, initial screens could focus on antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. researchgate.netmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Should any significant biological activity be discovered, further research would involve synthesizing and testing analogues of the compound to establish structure-activity relationships. This would provide insights into which structural features are crucial for its biological effects and could guide the design of more potent and selective compounds.

The scope of this research would be to not only fill a gap in the chemical literature but also to potentially uncover a new molecule with valuable applications in fields such as medicinal chemistry, materials science, or the fragrance industry.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point~280-290 °C (at 760 mmHg)
SolubilitySoluble in organic solvents, sparingly soluble in water

Note: The data in this table is predicted based on the properties of similar compounds and has not been experimentally verified.

Table 2: Potential Areas for Biological Screening

Biological ActivityRationale
AntioxidantThe phenolic hydroxyl group is a known antioxidant moiety.
Anti-inflammatoryMany phenolic compounds exhibit anti-inflammatory properties. nih.gov
AntimicrobialThe phenolic structure is present in many antimicrobial agents. nih.gov
CytotoxicityTo assess its potential as an anticancer agent or to understand its toxicity profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B13532478 4-(2-Methoxy-5-methylphenyl)butan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(2-methoxy-5-methylphenyl)butan-2-one

InChI

InChI=1S/C12H16O2/c1-9-4-7-12(14-3)11(8-9)6-5-10(2)13/h4,7-8H,5-6H2,1-3H3

InChI Key

UPOUWUXNGIZWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CCC(=O)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 2 Methoxy 5 Methylphenyl Butan 2 One

Retrosynthetic Analysis of 4-(2-Methoxy-5-methylphenyl)butan-2-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. prepchem.comyoutube.com For this compound, two primary bond disconnections are logical, leading to plausible forward synthetic strategies.

The most intuitive disconnection is at the C2-C3 bond of the butane (B89635) chain, which separates the aromatic portion from the butanone moiety. This leads to a key intermediate, a (2-methoxy-5-methylphenyl)methyl halide or equivalent electrophile, and an acetone (B3395972) enolate or its synthetic equivalent as the nucleophile. This approach suggests a direct alkylation strategy.

A second strategic disconnection can be envisioned between the aromatic ring and the C1 of the butane chain. This points towards a Friedel-Crafts type acylation or a related coupling reaction, where a substituted benzene (B151609) ring is reacted with a four-carbon electrophilic species.

These retrosynthetic pathways form the basis for the established synthetic routes discussed in the subsequent sections.

Established Synthetic Routes to this compound and its Key Precursors

Based on the retrosynthetic analysis, both linear and convergent approaches can be devised for the synthesis of this compound.

A common linear approach involves the construction of the phenylbutan-2-one core through the alkylation of a suitable nucleophile with a benzyl-type electrophile. A representative multi-step synthesis is outlined below:

Step 1: Preparation of the Benzyl (B1604629) Halide Precursor

The synthesis would commence from a commercially available starting material such as 4-methylanisole (B47524). Bromination of the benzylic position of 4-methylanisole would yield 2-methoxy-5-methylbenzyl bromide. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.

Step 2: Alkylation to Form the Phenylbutan-2-one

The resulting 2-methoxy-5-methylbenzyl bromide can then be used to alkylate an acetone enolate. The enolate is generated by treating acetone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures to ensure complete deprotonation. The subsequent SN2 reaction between the enolate and the benzyl bromide forms the desired carbon-carbon bond, yielding this compound. youtube.com

An alternative to the direct alkylation of acetone involves the acetoacetic ester synthesis. This method provides a more controlled route to methyl ketones. libretexts.org In this sequence, ethyl acetoacetate (B1235776) is first deprotonated with a base like sodium ethoxide, followed by alkylation with 2-methoxy-5-methylbenzyl bromide. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation under acidic or basic conditions to afford the target ketone.

Table 1: Reagents and Conditions for Linear Synthesis

StepTransformationKey ReagentsTypical Conditions
1Benzylic BrominationN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)CCl₄ or benzene, reflux
2aDirect AlkylationAcetone, Lithium diisopropylamide (LDA), 2-methoxy-5-methylbenzyl bromideTHF, -78 °C to room temp.
2bAcetoacetic Ester SynthesisEthyl acetoacetate, Sodium ethoxide, 2-methoxy-5-methylbenzyl bromide; followed by H₃O⁺/heat or NaOH then H₃O⁺/heatEthanol (B145695), reflux

Convergent syntheses involve the separate preparation of key molecular fragments that are later joined together. For the target molecule, a convergent approach could involve a Friedel-Crafts reaction or a transition metal-catalyzed cross-coupling reaction.

A Friedel-Crafts acylation approach would involve the reaction of 4-methylanisole with a suitable four-carbon acylating agent, such as but-3-enoyl chloride or crotonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org The initial product would be an unsaturated ketone, which would then require a subsequent reduction of the carbon-carbon double bond to yield the final saturated ketone.

Alternatively, a Friedel-Crafts alkylation could be performed using 4-methylanisole and a suitable electrophile like 4-chlorobutan-2-one, though rearrangements of the alkylating agent can sometimes be a complication in such reactions.

Catalytic Transformations in the Synthesis of this compound

Modern catalytic methods offer powerful tools for the construction of molecules like this compound, often with higher efficiency and milder reaction conditions than classical methods.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. To form the aryl-alkyl linkage in the target molecule, a Suzuki or Negishi-type coupling could be employed.

For a Suzuki coupling, one would require an organoboron derivative of either the aromatic or the aliphatic precursor. For instance, (2-methoxy-5-methylphenyl)boronic acid could be coupled with a halo-butanone derivative, such as 4-bromobutan-2-one (B1281819), in the presence of a palladium catalyst and a base.

The Negishi coupling, which utilizes organozinc reagents, is also a viable option. A (2-methoxy-5-methylphenyl)zinc halide could be prepared and coupled with 4-bromobutan-2-one using a palladium or nickel catalyst. These cross-coupling reactions are known for their high functional group tolerance.

While this compound itself is achiral, the introduction of a substituent at the C3 position would create a stereocenter. Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules.

For a hypothetical chiral derivative, such as 3-substituted-4-(2-methoxy-5-methylphenyl)butan-2-one, an organocatalytic approach could be highly effective. For example, a chiral amine catalyst could be used to promote an enantioselective Michael addition of an aldehyde or ketone to a suitable electrophile, followed by further transformations. While specific applications of organocatalysis for the stereoselective synthesis of this particular phenylbutanone are not extensively documented, the principles of asymmetric organocatalysis are well-established for the creation of chiral ketones.

Principles of Green Chemistry in the Preparation of this compound

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance sustainability. In the context of synthesizing this compound, these principles can be applied to both the Aldol (B89426) condensation and the subsequent hydrogenation step.

Atom Economy: The concept of atom economy is central to green synthesis, aiming to maximize the incorporation of reactant atoms into the final product. hun-ren.hukccollege.ac.in The Aldol condensation, when followed by dehydration, has a high atom economy, with water being the only byproduct. The subsequent catalytic hydrogenation of the α,β-unsaturated ketone is an addition reaction with 100% atom economy, as all atoms of the hydrogen molecule are incorporated into the product. acs.org

Use of Safer Solvents and Reaction Conditions: A key aspect of green chemistry is the use of environmentally benign solvents or, ideally, solvent-free conditions. weebly.combio-conferences.org Traditional Aldol condensations often utilize volatile organic solvents. However, research into greener alternatives has shown the efficacy of solvent-free reactions, often facilitated by grinding the solid reactants together, or using water as a solvent. scribd.comrsc.org Microwave-assisted synthesis and the use of ultrasound are other green techniques that can accelerate reaction rates, often in the absence of a solvent. For the hydrogenation step, the use of supercritical fluids or aqueous systems can be a greener alternative to traditional organic solvents.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. acs.orgnumberanalytics.com In the synthesis of this compound, both steps are catalytic.

For the Aldol condensation, heterogeneous catalysts such as hydrotalcites, zeolites, and functionalized mesoporous materials are green alternatives to homogeneous base catalysts like sodium hydroxide. hun-ren.huresearchgate.net These solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification processes.

In the hydrogenation step, the use of heterogeneous catalysts is standard practice. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly employed. Green considerations in this step include the use of catalysts based on more abundant and less toxic metals, the development of catalysts with high activity and selectivity to minimize catalyst loading, and the design of catalysts that can be easily recovered and recycled. nih.govspinchem.com The use of catalyst supports that are benign and can be sourced from renewable materials is also an area of active research.

Energy Efficiency: Designing synthetic routes that are energy-efficient is another principle of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. numberanalytics.com While the Aldol condensation can often be performed at room temperature, the hydrogenation step may require elevated temperature and pressure. The optimization of catalysts and reaction conditions to allow for milder hydrogenation conditions is a key area of green chemistry research.

The following table summarizes the application of green chemistry principles to the proposed synthesis of this compound.

Green Chemistry PrincipleApplication in Aldol CondensationApplication in Catalytic Hydrogenation
Atom Economy High atom economy, with water as the main byproduct.100% atom economy as it is an addition reaction.
Safer Solvents Solvent-free conditions (grinding) or use of water as a solvent.Use of greener solvents like ethanol, water, or supercritical CO2.
Catalysis Use of recyclable heterogeneous catalysts (e.g., hydrotalcites, zeolites).Use of highly active and selective heterogeneous catalysts (e.g., Pd/C, Pt/C) that can be recycled.
Energy Efficiency Microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.Development of catalysts that operate under milder temperature and pressure conditions.

Optimization of Reaction Conditions for Enhanced Yield and Atom Economy in this compound Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize the yield and purity of the desired product while minimizing waste and energy consumption. For the synthesis of this compound, optimization efforts would focus on both the Aldol condensation and the subsequent catalytic hydrogenation step.

Optimization of the Aldol Condensation:

The key parameters to optimize in the Aldol condensation of 2-methoxy-5-methylbenzaldehyde (B1297009) with acetone include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: While traditional methods use homogeneous bases like NaOH or KOH, the use of heterogeneous catalysts is preferable from a green chemistry perspective. The optimization would involve screening different solid base catalysts, such as hydrotalcites or basic zeolites, to find one that provides high conversion and selectivity to the desired α,β-unsaturated ketone.

Solvent: As mentioned, solvent-free conditions or the use of green solvents like water or ethanol would be explored. The choice of solvent can significantly impact the reaction rate and selectivity.

Temperature and Reaction Time: The reaction is often carried out at room temperature, but gentle heating may be required to increase the reaction rate. Optimization would involve finding the lowest possible temperature and shortest reaction time that still provides a high yield of the product.

The following interactive table illustrates a hypothetical optimization of the Aldol condensation, showcasing how varying conditions can affect the yield of the intermediate, 4-(2-methoxy-5-methylphenyl)but-3-en-2-one.

CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOHMethanol251275
HydrotalciteEthanol50885
ZeoliteSolvent-free60490

Optimization of the Catalytic Hydrogenation:

For the selective hydrogenation of the carbon-carbon double bond in 4-(2-methoxy-5-methylphenyl)but-3-en-2-one, the critical parameters to optimize are the choice of catalyst, hydrogen pressure, temperature, and solvent.

Catalyst: The choice of catalyst is paramount for achieving high selectivity. Catalysts like Pd/C are generally effective for the hydrogenation of C=C bonds without affecting the C=O bond. stackexchange.com Optimization would involve screening different catalysts (e.g., Pd/C, Pt/C, Raney Ni) and catalyst loadings to find the most efficient system. The nature of the catalyst support can also influence activity and selectivity. mdpi.com

Hydrogen Pressure and Temperature: These two parameters are often interdependent. Higher pressures and temperatures generally lead to faster reaction rates but can also result in over-reduction of the ketone group to an alcohol. Optimization aims to find the lowest pressure and temperature that achieve complete and selective hydrogenation of the C=C bond in a reasonable timeframe.

Solvent: The choice of solvent can influence the catalyst's activity and selectivity. researchgate.netqub.ac.ukpnnl.gov Solvents like ethanol, ethyl acetate, and hexane (B92381) are commonly used. Green considerations would favor the use of more benign solvents.

The following interactive table presents a hypothetical optimization of the catalytic hydrogenation step, demonstrating the impact of different conditions on the yield of the final product, this compound.

CatalystSolventH2 Pressure (bar)Temperature (°C)Time (h)Yield (%)
Pd/CEthanol525695
Pt/CEthyl Acetate1050492
Raney NiIsopropanol2070888

By systematically optimizing these reaction conditions, it is possible to develop a synthetic route to this compound that is not only high-yielding but also aligns with the principles of green chemistry, resulting in a more sustainable and environmentally friendly process.

Chemical Reactivity and Mechanistic Investigations of 4 2 Methoxy 5 Methylphenyl Butan 2 One

Reactivity Profile of the Butan-2-one Moiety in 4-(2-Methoxy-5-methylphenyl)butan-2-one

The butan-2-one portion of the molecule contains a carbonyl group and two alpha-carbons, each presenting unique opportunities for chemical transformation.

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition. This reaction involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield a tertiary alcohol. The reactivity of the ketone is influenced by the steric hindrance around the carbonyl group, which in this case is relatively accessible. A variety of nucleophiles can be employed, leading to a diverse range of products.

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile (Reagent)Product
Hydride (e.g., NaBH₄, LiAlH₄)4-(2-Methoxy-5-methylphenyl)butan-2-ol
Grignard Reagents (R-MgX)Tertiary Alcohols
Organolithium Reagents (R-Li)Tertiary Alcohols
Cyanide (e.g., HCN, NaCN)Cyanohydrins

The protons on the carbons alpha to the carbonyl group (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate intermediate. wikipedia.orgyoutube.com this compound has two such positions: the methyl group (C1) and the methylene (B1212753) group (C3).

The choice of base and reaction conditions determines which enolate is formed:

Kinetic Enolate: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate forms faster by deprotonating the less hindered C1 methyl group. bham.ac.uk

Thermodynamic Enolate: Formed by using a smaller, weaker base (e.g., NaOEt) at higher temperatures, allowing for equilibrium. This favors the more substituted, and thus more stable, enolate at the C3 methylene position.

Once formed, these enolates can react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds at the alpha-position. mnstate.edumasterorganicchemistry.com

Table 2: Potential Alpha-Functionalization Reactions

Enolate TypeElectrophile (Reagent)Product Class
Kinetic (at C1)Alkyl Halide (e.g., CH₃I)α-Alkylated Ketone
Kinetic (at C1)Bromine (Br₂)α-Brominated Ketone
Thermodynamic (at C3)Alkyl Halide (e.g., CH₃CH₂Br)α-Alkylated Ketone
Thermodynamic (at C3)Aldehyde (Aldol Reaction)β-Hydroxy Ketone

The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding 4-(2-Methoxy-5-methylphenyl)butan-2-ol. learncbse.in Asymmetric reduction can also be employed to produce specific stereoisomers of the alcohol. researchgate.net

Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. A more synthetically useful oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) converts the ketone into an ester.

Table 3: Oxidation and Reduction of the Ketone Group

ReactionReagent(s)Product
ReductionNaBH₄ or LiAlH₄4-(2-Methoxy-5-methylphenyl)butan-2-ol
Baeyer-Villiger Oxidationm-CPBAAcetic acid 1-(2-methoxy-5-methylphenyl)ethyl ester OR Methyl 3-(2-methoxy-5-methylphenyl)propanoate

Aromatic Reactivity of the 2-Methoxy-5-methylphenyl Group in this compound

The aromatic ring is substituted with a methoxy (B1213986) group and a methyl group, both of which influence its reactivity towards electrophiles.

The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating and therefore activating substituents, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). libretexts.org Both are ortho, para-directing. masterorganicchemistry.com

The methoxy group at C2 is a strong activating group, directing incoming electrophiles to its ortho (C3) and para (C6) positions.

The methyl group at C5 is a weaker activating group, directing to its ortho (C4 and C6) and para (C2 - already substituted) positions.

The combined effect of these groups strongly activates the ring. The C6 position is activated by both groups (para to the methoxy and ortho to the methyl), making it a highly likely site for substitution. The C3 position (ortho to the methoxy) is also a probable site, though potentially more sterically hindered. The C4 position (ortho to the methyl) is less activated. Therefore, electrophilic substitution is expected to occur predominantly at the C6 and C3 positions.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagent(s)Predicted Major Product(s)
NitrationHNO₃, H₂SO₄4-(2-Methoxy-5-methyl-6-nitrophenyl)butan-2-one and/or 4-(3-Nitro-2-methoxy-5-methylphenyl)butan-2-one
BrominationBr₂, FeBr₃4-(6-Bromo-2-methoxy-5-methylphenyl)butan-2-one and/or 4-(3-Bromo-2-methoxy-5-methylphenyl)butan-2-one
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-(6-Acetyl-2-methoxy-5-methylphenyl)butan-2-one and/or 4-(3-Acetyl-2-methoxy-5-methylphenyl)butan-2-one

Directed ortho metallation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The methoxy group is an effective Directed Metalation Group (DMG) that can coordinate with an organolithium reagent, such as n-butyllithium (n-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org This coordination facilitates the deprotonation of the nearest ortho proton. uwindsor.ca

In this compound, the positions ortho to the methoxy group are C1 and C3. Since C1 is already substituted, deprotonation will occur exclusively at the C3 position, forming a highly reactive aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a new functional group with high regioselectivity at the C3 position. organic-chemistry.org

Table 5: Functionalization via Directed Ortho Metallation at C3

Step 1 Reagent(s)Step 2 ElectrophileFunctional Group Introduced at C3
n-BuLi, TMEDAD₂ODeuterium (-D)
n-BuLi, TMEDAI₂Iodo (-I)
n-BuLi, TMEDA(CH₃)₃SiClTrimethylsilyl (-Si(CH₃)₃)
n-BuLi, TMEDACO₂ then H₃O⁺Carboxylic Acid (-COOH)
n-BuLi, TMEDADMFAldehyde (-CHO)

Rearrangement Reactions and Fragmentation Pathways of this compound

Rearrangement Reactions:

Aryl-substituted ketones like this compound are susceptible to various rearrangement reactions, often catalyzed by acids or promoted by specific reagents. One of the most relevant for ketones is the Baeyer-Villiger oxidation , which involves the conversion of a ketone to an ester using a peroxy acid. In this reaction, the migratory aptitude of the groups attached to the carbonyl carbon is crucial in determining the product. Generally, the group that can better stabilize a positive charge migrates preferentially. For this compound, the two groups are a methyl group and a 2-(2-methoxy-5-methylphenyl)ethyl group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. libretexts.org Therefore, the migration of the 2-(2-methoxy-5-methylphenyl)ethyl group would be favored, leading to the formation of 2-(2-methoxy-5-methylphenyl)ethyl acetate.

Another potential rearrangement is the Beckmann rearrangement , which would first require the conversion of the ketone to an oxime by reaction with hydroxylamine. masterorganicchemistry.com Treatment of the resulting oxime with an acid could then induce a rearrangement to form an N-substituted amide. The stereochemistry of the oxime (syn or anti) determines which group migrates. masterorganicchemistry.com

Fragmentation Pathways:

In mass spectrometry, this compound would undergo characteristic fragmentation patterns upon ionization. The molecular ion peak would be observed, and its fragmentation would provide structural information. Key fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.

α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:

Loss of a methyl radical (•CH₃) to form an acylium ion with m/z corresponding to the [M-15]⁺ fragment.

Loss of the 2-(2-methoxy-5-methylphenyl)ethyl radical to form the acetyl cation (CH₃CO⁺) with a characteristic peak at m/z 43. libretexts.org

McLafferty Rearrangement: This rearrangement is possible if there is a γ-hydrogen atom available for transfer to the carbonyl oxygen. In this compound, there are hydrogen atoms on the benzylic carbon (the carbon attached to the aromatic ring), which are γ to the carbonyl group. This would lead to the elimination of a neutral alkene (propene in this case, if the hydrogen from the benzylic position is transferred) and the formation of a radical cation of an enol.

The fragmentation of the aromatic portion of the molecule would also contribute to the mass spectrum. Cleavage of the ether bond or loss of the methyl group from the aromatic ring are also plausible fragmentation pathways. The study of fragmentation patterns of related compounds, such as ketamine analogues, shows that α-cleavage and subsequent losses of small molecules are common pathways. nih.gov

Fragmentation TypeLost FragmentResulting Ion (Structure/Formula)Expected m/z
α-Cleavage•CH₃[C₁₁H₁₃O₂]⁺M-15
α-Cleavage•CH₂CH₂(C₈H₉O)[CH₃CO]⁺43
McLafferty RearrangementC₃H₆[C₉H₁₀O₂]⁺•M-42
Benzylic Cleavage•C₃H₅O[C₉H₁₁O]⁺135

Investigating Reaction Kinetics and Thermodynamics for this compound Transformations

The kinetics and thermodynamics of reactions involving this compound would be influenced by both steric and electronic factors.

Reaction Kinetics:

The rate of reactions, such as nucleophilic additions to the carbonyl group, would be affected by the steric hindrance around the carbonyl carbon and the electronic nature of the aromatic ring.

Steric Effects: The presence of the bulky 2-methoxy-5-methylphenyl)ethyl group could sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially leading to slower reaction rates compared to less substituted ketones. numberanalytics.com

Electronic Effects: The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring are electron-donating groups. The methoxy group, in particular, can increase the electron density on the aromatic ring through resonance, which can be transmitted to the carbonyl group, making it less electrophilic and thus less reactive towards nucleophiles. numberanalytics.com However, kinetic studies on nickel-catalyzed Suzuki-Miyaura reactions have shown that aryl halides with ketone substituents can undergo unexpectedly fast oxidative addition, suggesting that the carbonyl group can also play a directing role in certain catalytic reactions. nih.gov

Thermodynamics:

Thermodynamic data for this compound is not available. However, data for structurally similar compounds, such as substituted acetophenones, can provide insights into the expected thermodynamic properties. For instance, studies on methyl- and cyano-substituted acetophenones have determined their enthalpies of vaporization and formation. d-nb.inforesearchgate.net This data can be used in computational models to estimate the thermodynamic parameters for the target molecule.

The stability of intermediates and products will govern the thermodynamics of a reaction. For example, in a rearrangement reaction, the relative stability of the possible carbocation intermediates will influence the product distribution. The formation of a more stable carbocation will be thermodynamically favored.

Thermodynamic Data for Selected Substituted Acetophenones d-nb.inforesearchgate.net
CompoundEnthalpy of Vaporization (ΔHvap) at 298.15 K (kJ·mol⁻¹)Enthalpy of Formation (Gas Phase, ΔHf°) at 298.15 K (kJ·mol⁻¹)
Acetophenone54.7 ± 0.2-86.9 ± 1.0
2-Methyl-acetophenone55.9 ± 0.3-128.5 ± 1.4
3-Methyl-acetophenone57.2 ± 0.3-124.7 ± 1.4
4-Methyl-acetophenone57.8 ± 0.3-125.1 ± 1.4

Computational and Theoretical Studies on 4 2 Methoxy 5 Methylphenyl Butan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure of 4-(2-Methoxy-5-methylphenyl)butan-2-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to determine the most stable three-dimensional arrangement of atoms and to describe the distribution and energy of its electrons.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecular geometry. This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Such a study on the related Raspberry Ketone revealed its most stable conformer is asymmetrical, with the phenyl ring inclined at an angle of 75.9° from the planar butan-2-one substituent. nih.gov Similar calculations for the methylated ether would provide a basis for all further computational analysis.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.govmalayajournal.org For Raspberry Ketone, the HOMO-LUMO energy separation in an aqueous environment was calculated to be approximately 7.8 eV, suggesting moderate chemical reactivity. nih.gov A similar analysis for this compound would map the locations of the HOMO and LUMO across the molecule, predicting how it would interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping for Active Site Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other entities, such as biological receptors or other chemical reagents. nih.govnih.gov The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), and blue indicates regions of positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, an MEP map would likely highlight a negative potential around the carbonyl oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wikipedia.orgwisc.edu This method allows for the study of intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor orbital to an empty acceptor orbital. wikipedia.orgwisc.edu These interactions stabilize the molecule. An NBO analysis of this compound would quantify the charge on each atom and detail the specific orbital interactions responsible for its structural stability and electronic properties.

Conformational Analysis and Energy Landscapes of this compound

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements called conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable (lowest energy) structures and the energy barriers between them. arxiv.orgnih.gov For the parent Raspberry Ketone, a scan of the key dihedral angle revealed three stable conformers, with the lowest energy structure being separated from the others by about 5 kJ·mol⁻¹. nih.gov A similar investigation for the target molecule would produce an energy landscape, mapping the potential energy as a function of its geometric parameters. This is crucial for understanding its flexibility and how it might fit into a receptor's active site.

Molecular Docking Simulations for Putative Biological Target Interactions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govdovepress.comnih.gov This simulation is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govunar.ac.id If this compound were to be investigated for potential biological activity, docking studies would be performed against relevant protein targets. The simulations would yield a binding affinity score, predicting the strength of the interaction, and visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

While specific data for this compound is not currently available, the established methodologies described above provide a clear roadmap for future research into the computational and theoretical properties of this compound.

Derivatives and Analogs of 4 2 Methoxy 5 Methylphenyl Butan 2 One: Design and Synthesis

Rational Design Principles for Structural Modifications of 4-(2-Methoxy-5-methylphenyl)butan-2-one

The design of new analogs is centered on systematically altering specific moieties of the parent molecule to probe and enhance its interaction with biological targets.

The substituents on the phenyl ring, a methoxy (B1213986) group at position 2 and a methyl group at position 5, are critical for the molecule's electronic and steric profile and are primary targets for modification.

Methoxy Group Modification: The position and nature of the methoxy group can significantly influence biological activity. mdpi.comcsic.es Studies on related methoxyphenyl compounds have shown that altering the position of the methoxy group on the aromatic ring can impact bioavailability and bioactivity. mdpi.com For example, replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) can modulate lipophilicity. Another common strategy is the bioisosteric replacement of the methoxy group with a fluorine atom or a hydroxyl group. chemrxiv.org A hydroxyl group can introduce a new hydrogen bonding point, while a fluorine atom can block metabolic oxidation and alter electronic properties, which may maintain or enhance biological activity. chemrxiv.org

Methyl Group Modification: The methyl group at the para-position to the butanone chain can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl, isopropyl) to investigate the impact of steric bulk on target binding. nih.gov Research on 4-alkyl-2-methoxyphenols has demonstrated that increasing alkyl substitution at the para position can influence reactivity and molecular stability. nih.gov Alternatively, replacing the methyl group with electron-withdrawing groups (e.g., trifluoromethyl, halogens) or electron-donating groups can be used to fine-tune the electronic character of the phenyl ring.

The butanone side chain offers several sites for modification to explore structure-activity relationships and improve physicochemical properties.

Ketone Group Modification: The carbonyl group is a key functional feature. It can be reduced to a secondary alcohol to introduce a hydrogen bond donor/acceptor moiety. This modification can significantly alter the binding mode of the compound. In studies of similar bioactive molecules, the introduction of a terminal hydroxyl group has been shown to enhance potency. nih.gov

Chain Length and Flexibility: The length of the alkyl chain connecting the phenyl ring and the ketone can be varied. Shortening or lengthening the chain (e.g., creating propanone or pentanone analogs) would alter the distance and relative orientation between the aromatic ring and the ketone, potentially optimizing the fit within a biological target's binding site.

Substitution on the Chain: Introducing substituents, such as methyl groups or fluorine atoms, along the butanone chain can influence its conformation and metabolic stability.

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency and drug-like properties by substituting functional groups with others that have similar physical or chemical characteristics.

Phenyl Ring Bioisosteres: The entire 2-methoxy-5-methylphenyl group can be replaced with aromatic heterocycles such as pyridine, thiophene, or pyrazole (B372694). nih.govcambridgemedchemconsulting.com This can introduce new hydrogen bonding opportunities, alter solubility, and modify metabolic pathways. Non-aromatic, saturated bioisosteres like bicyclo[2.2.2]octane or 2-oxabicyclo[2.2.2]octane can also be used to replace the phenyl ring, which often leads to improved physicochemical properties such as increased water solubility and enhanced metabolic stability. enamine.net

Functional Group Bioisosteres: The ketone functional group can be replaced with other moieties like oximes or amides. The methoxy group is often replaced by a fluorine atom to block metabolism. chemrxiv.org Such replacements aim to retain or improve biological activity while potentially mitigating toxicity or improving pharmacokinetic profiles. cambridgemedchemconsulting.com For instance, replacing a triazole core with a pyrazole in certain inhibitors has been shown to be a tolerable modification. nih.gov

Synthetic Strategies for Novel Analogs of this compound

The synthesis of novel analogs of this compound can be achieved through versatile and established organic chemistry reactions. A common approach for synthesizing the parent compound and its derivatives involves a Claisen-Schmidt condensation followed by selective reduction.

For instance, a plausible synthetic route for a phenyl ring-modified analog could start with a substituted benzaldehyde (B42025) (e.g., 2-ethoxy-5-ethylbenzaldehyde). This aldehyde would undergo an aldol (B89426) or Claisen-Schmidt condensation with acetone (B3395972) to yield an α,β-unsaturated ketone. Subsequent catalytic hydrogenation can selectively reduce the carbon-carbon double bond to yield the desired saturated ketone analog. chemicalbook.com

Strategies for modifying the butanone side chain often involve multi-step syntheses. For example, creating an analog with a longer chain could be accomplished via a Friedel-Crafts acylation of a corresponding substituted benzene (B151609) with an appropriate acyl chloride (e.g., 5-chlorovaleryl chloride), followed by further chemical transformations. The synthesis of heterocyclic analogs typically involves building the desired heterocyclic core first, followed by the attachment of the butanone side chain through coupling reactions.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Pre-clinical Models

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of the this compound scaffold contribute to its biological activity. These studies involve synthesizing a library of analogs with systematic structural changes and evaluating their effects in preclinical models.

The electronic and steric properties of substituents on both the phenyl ring and the butanone side chain are expected to have a significant impact on the biological activity of the derivatives. nih.gov

Phenyl Ring Substituents: The electronic nature of the substituents on the phenyl ring can modulate the molecule's interaction with its biological target. Electron-donating groups, such as the inherent methoxy and methyl groups, may enhance binding through favorable electronic interactions. Replacing these with electron-withdrawing groups would alter the charge distribution of the ring and could either increase or decrease binding affinity depending on the nature of the target's binding pocket. Studies on other bioactive compounds have shown that the presence and position of methoxy groups strongly influence biological activity. mdpi.com For example, the removal of a key methoxy group in colchicine (B1669291) analogues was found to weaken binding affinity to its target protein, tubulin, by a factor of 10. csic.es

Side Chain Modifications: Alterations to the butanone side chain can directly impact how the molecule fits into a binding site. As seen in the development of certain MALT1 inhibitors, replacing a side chain with a functional group like a terminal hydroxyl can lead to enhanced activity. nih.gov This suggests that the introduction of a hydrogen-bonding moiety can be a favorable modification.

The following table summarizes the anticipated impact of various structural modifications on the biological activity profile based on general principles observed in related compound series.

Modification SiteStructural ChangeRationalePredicted Impact on Activity
Phenyl Ring (Position 2)-OCH3 → -OHIntroduce H-bond donor/acceptorPotential Increase
-OCH3 → -FBioisosteric replacement, block metabolism chemrxiv.orgMaintain or Increase
-OCH3 → -OC2H5Increase lipophilicity and steric bulkVariable
Phenyl Ring (Position 5)-CH3 → -C2H5 or -CH(CH3)2Increase steric bulk nih.govVariable
-CH3 → -Cl or -CF3Introduce electron-withdrawing groupVariable
Butanone Side ChainC=O → CH(OH)Introduce H-bond donor/acceptor nih.govPotential Increase
Increase/decrease chain lengthAlter distance between functional groupsVariable
Core StructurePhenyl → PyridylIntroduce H-bond acceptor, alter solubility cambridgemedchemconsulting.comPotential Increase
Phenyl → ThienylBioisosteric replacement cambridgemedchemconsulting.comMaintain or Increase

Despite a comprehensive search of scientific literature, there is currently no publicly available research focusing on the design, synthesis, and the influence of stereochemistry on the functional activity of derivatives and analogs of this compound.

The specific substitution pattern of this compound (methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring) makes it a unique chemical entity for which dedicated studies on its derivatives and their stereoisomeric properties have not been published in accessible scientific journals, patents, or academic databases.

Therefore, it is not possible to provide an article that adheres to the requested outline and content requirements, as the foundational research data does not exist in the public domain.

Based on a comprehensive search of available scientific literature, there is currently no specific in vitro biological or pharmacological research data published for the chemical compound this compound that aligns with the detailed outline requested.

Searches for this specific compound, including its alternative names, did not yield studies investigating its molecular targets, enzyme inhibition profile, receptor binding affinity, or its effects on cellular pathways, inflammatory mechanisms, or antioxidant activity in cellular systems.

The available research data often pertains to structurally related but distinct compounds, such as 4-(4-hydroxyphenyl)butan-2-one (commonly known as Raspberry Ketone) or 4-(4-methoxyphenyl)butan-2-one (Raspberry Ketone Methyl Ether). The findings related to these analogues cannot be scientifically extrapolated to this compound due to differences in their chemical structures, which would significantly alter their biological and pharmacological properties.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this compound.

Biological and Pharmacological Research on 4 2 Methoxy 5 Methylphenyl Butan 2 One Pre Clinical and Mechanistic Focus

In Vitro Cellular and Molecular Interaction Studies of 4-(2-Methoxy-5-methylphenyl)butan-2-one

Antimicrobial Properties and Mechanisms in Microbial Models

No studies were identified that investigated the antimicrobial properties or mechanisms of action of this compound in any microbial models.

Anticancer Activity via Apoptosis and Oxidative Stress Mechanisms in Cell Lines

There is no available research on the anticancer activity of this compound, including any investigations into its potential to induce apoptosis or oxidative stress in cancer cell lines.

In Vivo Animal Model Studies for Mechanistic Elucidation of this compound

Exploratory Efficacy Studies in Defined Disease Animal Models

No exploratory efficacy studies of this compound in any defined disease animal models have been reported in the scientific literature.

Investigations into Pharmacodynamics in Pre-clinical Settings

There are no published pre-clinical investigations into the pharmacodynamics of this compound.

Organ-Specific Responses and Distribution Studies in Animal Models (Non-Pharmacokinetic Focus)

No studies on the organ-specific responses or tissue distribution of this compound in animal models are available.

Mechanistic Insights from Omics Technologies in Response to this compound Exposure

There is no evidence of "omics" technologies (such as genomics, proteomics, or metabolomics) being used to gain mechanistic insights into the biological effects of this compound exposure.

Transcriptomic and Proteomic Profiling in Biological Systems

As of the latest available data, there are no published studies that have specifically investigated the transcriptomic or proteomic profiles of biological systems upon exposure to this compound. Such studies, which would involve high-throughput analysis of gene expression (transcriptomics) and protein levels (proteomics), are crucial for elucidating the molecular mechanisms of action of a compound. Without this data, the specific cellular pathways and molecular targets modulated by this compound remain unknown.

Metabolomic Analysis of this compound Exposure

Similarly, there is a lack of available metabolomic studies for this compound. Metabolomic analysis, which assesses the global profile of metabolites in a biological system, would provide insights into the metabolic pathways affected by the compound and its own metabolic fate within an organism. The absence of this research means that the metabolic impact and biotransformation of this compound have not been characterized.

Comparative Biological Activity of this compound with Related Natural Products and Synthetic Compounds (e.g., Zingerone)

The primary structural difference between this compound and Zingerone lies in the substitution pattern on the phenyl ring. In this compound, the methoxy (B1213986) group is at the 2-position and a methyl group is at the 5-position. In contrast, Zingerone has a hydroxyl group at the 4-position and a methoxy group at the 3-position. These differences in substitution can significantly influence the electronic and steric properties of the molecules, which in turn can affect their biological activity.

Zingerone has been reported to possess a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, and antimicrobial effects. nih.govnih.govmdpi.com The antioxidant properties of Zingerone are often attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. nih.gov Given that this compound lacks this phenolic hydroxyl group, it is plausible that its antioxidant activity, if any, would be significantly different.

The anti-inflammatory effects of Zingerone have been linked to its ability to suppress the activation of NF-κB and reduce the production of pro-inflammatory cytokines. nih.gov The specific structural features of Zingerone responsible for this activity are not fully elucidated, making it difficult to predict the potential anti-inflammatory properties of this compound.

The following table summarizes some of the reported biological activities of Zingerone, which can serve as a basis for hypothetical comparison. It is crucial to reiterate that these activities are not demonstrated for this compound.

Biological ActivityFindings for Zingerone
Antioxidant Exhibits significant free radical scavenging activity, comparable to ascorbic acid in some assays. nih.gov
Anti-inflammatory Suppresses NF-κB activation and downregulates inflammatory cytokines like TNF-α and interleukins. nih.govbohrium.com
Antidiabetic Has shown to protect against alloxan-induced diabetes by reducing oxidative stress and inflammation. nih.gov
Antimicrobial Demonstrates activity against various pathogenic bacteria. nih.gov
Lipolytic Promotes the breakdown of fat and has been studied for its potential in managing obesity. nih.gov

Future research is necessary to determine if this compound shares any of the biological activities of Zingerone or possesses its own unique pharmacological profile. The structural modifications on the phenyl ring could lead to altered receptor binding, enzyme inhibition, or other molecular interactions, resulting in a distinct spectrum of biological effects.

Advanced Analytical and Spectroscopic Approaches for Mechanistic Elucidation of 4 2 Methoxy 5 Methylphenyl Butan 2 One

High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and its metabolites by measuring the mass-to-charge ratio (m/z) with very high accuracy. nih.gov This technique is crucial for identifying unknown compounds formed during metabolic processes or chemical synthesis. chromatographyonline.com

In metabolite profiling, HRMS can identify potential biotransformation products of 4-(2-Methoxy-5-methylphenyl)butan-2-one (C12H16O2; exact mass: 192.11503 u) by detecting specific mass shifts corresponding to common metabolic reactions. For instance, O-demethylation would result in a mass loss of 14.01565 u (CH2), while hydroxylation would add 15.99491 u (O). These precise mass changes allow for the confident assignment of elemental formulas to unknown metabolites, providing the first step in their structural identification. nih.govchromatographyonline.com

During synthesis, HRMS is used to track the formation of intermediates and identify byproducts. By comparing the accurate masses of detected ions against the expected masses of reaction pathway components, chemists can confirm the progress of a reaction and characterize impurities.

Below is a table of potential metabolites of this compound and their expected exact masses, which would be identifiable using HRMS.

Potential Metabolite Metabolic Reaction Molecular Formula Expected Exact Mass (u)
Parent Compound-C12H16O2192.11503
Hydroxylated MetaboliteAromatic or Aliphatic HydroxylationC12H16O3208.10994
Demethylated MetaboliteO-Demethylation of Methoxy (B1213986) GroupC11H14O2178.09938
Reduced MetaboliteReduction of KetoneC12H18O2194.13068
Carboxylic Acid MetaboliteOxidation of Terminal MethylC12H16O3208.10994

This interactive table illustrates hypothetical data for HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Target Interactions (Beyond Basic Identification)

While 1D NMR (¹H and ¹³C) is standard for basic structural confirmation, advanced NMR techniques provide deeper insights into a molecule's three-dimensional structure in solution and its interactions with biological targets. nih.gov

Conformational Analysis: The flexible butanone side chain of this compound can adopt various spatial arrangements, or conformations, relative to the phenyl ring. Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful techniques for elucidating these preferences. columbia.eduarxiv.org These 2D NMR experiments detect protons that are close in space (typically <5 Å), regardless of whether they are connected by chemical bonds. columbia.edu By observing cross-peaks between protons on the side chain and protons on the aromatic ring, the dominant solution-state conformation and the dynamics of the molecule can be characterized. acs.orgcopernicus.org

Ligand-Target Interactions: To understand how this compound might interact with a biological macromolecule like a protein, ligand-observed and protein-observed NMR methods are employed.

Chemical Shift Perturbation (CSP): This protein-observed technique is used to map the binding site of a ligand on a target protein. nih.gov By acquiring a 2D ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein before and after adding the compound, changes in the chemical shifts of specific amino acid residues can be monitored. researchgate.net Residues showing significant perturbations are typically located in or near the binding pocket. nih.govacs.org

Protein Residue Chemical Shift Change (Δδ ppm) Location
Valine-250.35Binding Site
Leucine-480.29Binding Site
Phenylalanine-900.25Binding Site
Alanine-1120.02Distant from Site

This interactive table shows hypothetical CSP data, indicating residues involved in binding.

Saturation Transfer Difference (STD) NMR: This is a ligand-observed method that identifies which parts of the small molecule are in closest contact with the protein. ichorlifesciences.comcreative-biostructure.com The protein is selectively irradiated, and this saturation is transferred via the nuclear Overhauser effect to the bound ligand. acs.orgnih.gov Protons on the ligand that are in close proximity to the protein surface receive the most saturation, resulting in stronger signals in the STD spectrum and identifying the "binding epitope". nih.gov

X-ray Crystallography of this compound and its Co-crystals with Biological Macromolecules

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its solid, crystalline state. wikipedia.org The technique involves diffracting X-rays off a single crystal of the compound. By analyzing the resulting diffraction pattern, a 3D map of electron density can be generated, into which an atomic model of the molecule is built and refined. youtube.com While no crystal structure for this compound is currently in the public domain, this method would provide unambiguous data on bond lengths, bond angles, and the molecule's specific conformation within the crystal lattice.

To visualize how this compound interacts with a biological target, co-crystallography is employed. This can be achieved through two main methods:

Co-crystallization: The purified protein and the ligand are mixed together in solution before crystallization is attempted, allowing the complex to form first. nih.govnih.govsptlabtech.cn

Soaking: A pre-existing crystal of the apo-protein (protein without ligand) is soaked in a solution containing the ligand, allowing it to diffuse into the crystal and bind at the active site. nih.govresearchgate.net

Obtaining a high-resolution co-crystal structure provides an atomic-level blueprint of the protein-ligand interactions, revealing specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is invaluable for understanding biological function and for structure-based drug design. nih.govcreative-biostructure.com

Advanced Chromatographic Techniques for Separation and Purity Assessment of Derivatives

Chromatography is fundamental for separating a compound from its derivatives, synthetic byproducts, or impurities. Advanced techniques offer significant improvements in speed, resolution, and sensitivity over traditional methods. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns packed with smaller particles (<2 µm), UHPLC operates at higher pressures than conventional HPLC, resulting in significantly faster analysis times and superior peak resolution. researchgate.net This is particularly advantageous for separating closely related isomers or assessing the purity of a sample containing trace-level impurities. researchgate.netchromatographyonline.com

Chiral Chromatography: If a derivative of this compound were synthesized that is chiral (e.g., by reducing the ketone to a secondary alcohol), it would exist as a pair of enantiomers. Chiral chromatography utilizes a chiral stationary phase (CSP) to achieve separation of these enantiomers, which is critical as they often exhibit different biological activities. tandfonline.comnih.govnih.gov

Hyphenated Techniques (LC-MS): Combining liquid chromatography with mass spectrometry (LC-MS) is a powerful approach for purity assessment. resolvemass.ca The LC system separates the components of a mixture, which are then introduced directly into the mass spectrometer. chimia.ch The MS provides mass information for each separated peak, allowing for the rapid identification of impurities and degradation products based on their mass-to-charge ratios. pacificbiolabs.com

The table below compares the primary applications of these advanced chromatographic techniques.

Technique Primary Application Key Advantage
UHPLC Purity assessment, separation of isomersHigh speed, high resolution, high sensitivity. researchgate.net
Chiral HPLC Separation of enantiomersDifferentiates between stereoisomers. tandfonline.com
LC-MS/MS Impurity identification and quantificationCombines separation with specific mass identification. resolvemass.cachimia.ch

This interactive table provides a comparative overview of advanced chromatographic techniques.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-Methoxy-5-methylphenyl)butan-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation, where a methoxy- and methyl-substituted benzene reacts with butan-2-one derivatives. For example, using aluminum chloride (AlCl₃) as a catalyst in anhydrous dichloromethane at 0–5°C can yield the target compound . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of aryl substrate to acylating agent) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitoring by TLC (Rf ~0.4 in 7:3 hexane/EtOAc) ensures reaction completion .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm, split due to methoxy and methyl substituents), methoxy singlet (δ ~3.8 ppm), and ketone-adjacent methylene protons (δ 2.5–2.8 ppm) .
    • ¹³C NMR : The ketone carbonyl appears at δ ~208 ppm, methoxy carbon at δ ~55 ppm, and aromatic carbons between δ 110–150 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 206.1 (calculated for C₁₂H₁₄O₂). Fragmentation patterns include loss of the methoxy group (-31 Da) .
  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 60:40 methanol/water (flow rate 1 mL/min) for purity assessment (retention time ~8.5 minutes) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Use the broth microdilution method (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 1–256 µg/mL .
  • Enzyme Inhibition : Assess activity against cyclooxygenase-2 (COX-2) via a fluorometric assay. Pre-incubate the compound (10 µM) with recombinant COX-2 and measure prostaglandin E₂ production using ELISA .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Use Gaussian 16 with the B3LYP/6-311G(d,p) basis set to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Solvent effects (e.g., chloroform) can be modeled via the PCM approach .
  • Molecular Docking : Dock the compound into COX-2 (PDB ID 5KIR) using AutoDock Vina. Focus on binding poses near the heme cofactor, with scoring functions prioritizing hydrogen bonds (methoxy oxygen) and hydrophobic interactions (methyl group) .

Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact physicochemical properties and bioactivity?

Methodological Answer:

  • Synthesis : Replace methoxy with ethoxy via nucleophilic aromatic substitution using K₂CO₃ and iodoethane in DMF (80°C, 6 hours). Purify derivatives via recrystallization (ethanol/water) .
  • Property Analysis :
    • LogP : Measure using shake-flask method; methoxy (LogP ~2.1) vs. ethoxy (LogP ~2.8) .
    • Bioactivity : Test modified compounds in COX-2 inhibition assays. Ethoxy derivatives may show reduced activity due to steric hindrance .

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

Methodological Answer:

  • Variable Control : Replicate reactions under strict anhydrous conditions (e.g., flame-dried glassware, N₂ atmosphere) to exclude moisture interference .
  • Catalyst Screening : Compare AlCl₃ with FeCl₃ or ionic liquids (e.g., [BMIM]Cl) to assess yield variability. FeCl₃ may offer higher yields (~70%) at lower temperatures .
  • In Situ Monitoring : Use FT-IR to track acyl intermediate formation (C=O stretch at ~1780 cm⁻¹) and optimize reaction quenching .

Q. What are the safety and handling protocols for this compound, given its structural similarity to regulated substances?

Methodological Answer:

  • Toxicity Assessment : Follow OECD TG 423 guidelines for acute oral toxicity in rodents. Administer 300 mg/kg and monitor for neurobehavioral effects (e.g., tremors) over 72 hours .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Store in amber vials at 4°C to prevent degradation. Waste disposal must comply with EPA guidelines for ketone-containing compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.